molecular formula C12H21NO5 B11780314 (R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

Cat. No.: B11780314
M. Wt: 259.30 g/mol
InChI Key: NAPZVCIFIQJJOJ-GFCCVEGCSA-N
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Description

®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group and two methyl groups attached to the morpholine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diester, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted morpholine derivatives.

Scientific Research Applications

®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
  • Methyl N-Cbz-3-methylmorpholine-3-carboxylate

Uniqueness

®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

4-O-tert-butyl 3-O-methyl (3R)-3-methylmorpholine-3,4-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1

InChI Key

NAPZVCIFIQJJOJ-GFCCVEGCSA-N

Isomeric SMILES

C[C@@]1(COCCN1C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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